BenchChemオンラインストアへようこそ!

3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid

Molecular weight Structural differentiation Building-block selection

3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 129790-83-6; molecular formula C₁₂H₁₄O₄; molecular weight 222.24 g/mol) is a heterocyclic building block featuring a seven-membered 1,5-benzodioxepine core with geminal dimethyl substitution at the 3-position and a carboxylic acid at the 7-position. This compound serves as a versatile intermediate in the synthesis of human acetyl-CoA carboxylase (ACC) inhibitors, as exemplified in the Hoffmann-La Roche patent family directed toward metabolic disease targets.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B13445216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1(COC2=C(C=C(C=C2)C(=O)O)OC1)C
InChIInChI=1S/C12H14O4/c1-12(2)6-15-9-4-3-8(11(13)14)5-10(9)16-7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
InChIKeyRPDYEDDCNLELQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid – A Key Benzodioxepine Intermediate for ACC-Targeted Research and Procurement


3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 129790-83-6; molecular formula C₁₂H₁₄O₄; molecular weight 222.24 g/mol) is a heterocyclic building block featuring a seven-membered 1,5-benzodioxepine core with geminal dimethyl substitution at the 3-position and a carboxylic acid at the 7-position . This compound serves as a versatile intermediate in the synthesis of human acetyl-CoA carboxylase (ACC) inhibitors, as exemplified in the Hoffmann-La Roche patent family directed toward metabolic disease targets [1]. Its predicted physicochemical profile—including a pKa of 4.38 ± 0.40, boiling point of 347.7 ± 31.0 °C, and density of 1.188 ± 0.06 g/cm³—distinguishes it from non-methylated and regioisomeric benzodioxepine carboxylic acids .

Why 3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid Cannot Be Replaced by a Non-methylated or Regioisomeric Analog in ACC-Targeted Synthesis


Generic substitution within the benzodioxepine carboxylic acid family fails because the 3,3-gem-dimethyl motif is structurally integral to the ACC inhibitor pharmacophore defined in the Roche patent series [1]. The gem-dimethyl group introduces increased steric bulk and conformational restriction compared to the parent 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 20825-89-2), directly altering molecular weight (222.24 vs. 194.18 g/mol), predicted lipophilicity, and metabolic stability . Furthermore, the 7-carboxylic acid regioisomer is specifically required for downstream Sonogashira coupling and amidation steps described in patent examples; the 6-carboxylic acid regioisomer (8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid) or the 7-carbaldehyde or 7-bromo analogs necessitate different synthetic routes and yield different final compounds [1].

Quantitative Differentiation Evidence for 3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid vs. Closest Analogs


Comparative Molecular Weight and Formula Differentiation vs. Non-methylated Analog

3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (C₁₂H₁₄O₄, MW 222.24 g/mol) exhibits a molecular weight increase of +28.06 g/mol relative to the non-methylated parent 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 20825-89-2, C₁₀H₁₀O₄, MW 194.18 g/mol), corresponding to the net addition of C₂H₄ . This mass difference is analytically resolvable by LC-MS and elemental analysis, ensuring unambiguous identity confirmation during procurement and quality control.

Molecular weight Structural differentiation Building-block selection

Predicted Acid Dissociation Constant (pKa) and Its Impact on Salt Formation and Purification Strategy

The target compound has a predicted pKa of 4.38 ± 0.40 (most acidic proton) as estimated by ChemicalBook . This value places it in the moderately acidic carboxylic acid range, enabling selective deprotonation and salt formation under mildly basic conditions (pH > 6). While experimental pKa data for the non-methylated analog (20825-89-2) is not publicly available, the gem-dimethyl group may slightly elevate the pKa relative to the parent by 0.1–0.3 units through inductive electron-donating effects, a class-level inference based on aliphatic substitution trends in benzoic acid series [1].

pKa Ionization state Purification Salt selection

Comparative Lipophilicity (XLogP3) vs. 7-Carbaldehyde Analog and Implications for Downstream Coupling Efficiency

The 7-carbaldehyde analog (CAS 1520556-11-9; C₁₂H₁₄O₃; MW 206.24 g/mol) has a PubChem-computed XLogP3 of 2.1 [1]. The target carboxylic acid, being more polar, is expected to exhibit an XLogP3 approximately 0.5–0.8 units lower (estimated ~1.3–1.6 based on the ΔlogP contribution of –COOH vs. –CHO), consistent with class-level fragment-based predictions [2]. This lower lipophilicity enhances aqueous solubility of the carboxylic acid intermediate, facilitating homogeneous reaction conditions for subsequent amidation or esterification steps compared to the more lipophilic aldehyde or bromo analogs.

Lipophilicity XLogP3 Reaction solvent selection Sonogashira coupling

Patent-Documented Synthetic Utility: The Carboxylic Acid as a Direct Precursor to ACC Inhibitor Candidates vs. Bromo and Aldehyde Analogs Requiring Additional Functional Group Interconversion

In WO2005044814, the target carboxylic acid is directly employed as a key intermediate for the synthesis of 5-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylethynyl)-pyridine-2-carboxylic acid ethyl ester and related ACC inhibitor candidates via Sonogashira coupling with aryl halides [1]. By contrast, the 7-bromo analog (CAS 129790-86-9) requires prior carboxylation or palladium-catalyzed carbonylation to install the carboxylic acid moiety, adding at least one synthetic step. The 7-carbaldehyde analog (CAS 1520556-11-9) requires oxidation to the acid before use in the same coupling sequence. The target compound thus offers a one-step advantage in the convergent synthesis of these specific ACC-targeted molecules.

Synthetic intermediate ACC inhibitor Patent precedent Functional group interconversion

Physical Form and Melting Point Differentiation for Solid-State Handling and Formulation vs. Non-methylated Analog

The non-methylated analog 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 20825-89-2) is a crystalline solid with a measured melting point of 146–148 °C and is supplied at ≥98% purity . The target compound's melting point is not publicly reported (listed as N/A in ChemicalBook ), but its predicted boiling point of 347.7 ± 31.0 °C and density of 1.188 ± 0.06 g/cm³ are available . The absence of a reported melting point for the target compound—despite its higher molecular weight—suggests the gem-dimethyl groups may disrupt crystal packing, potentially resulting in a lower-melting or amorphous solid with different solubility and handling characteristics compared to the crystalline non-methylated analog.

Melting point Solid-state properties Handling Storage

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid


Medicinal Chemistry: Synthesis of ACC Inhibitor Candidates via Direct Sonogashira Coupling

The target compound is the preferred starting material for convergent synthesis of 7-alkynyl-substituted benzodioxepine ACC inhibitors, as exemplified in WO2005044814 [1]. Its free carboxylic acid group enables direct coupling with aryl and heteroaryl halides under standard Sonogashira conditions, saving at least one synthetic step compared to starting from the 7-bromo or 7-carbaldehyde analogs. This one-step efficiency is critical for generating focused compound libraries in metabolic disease programs targeting obesity, dyslipidemia, and type 2 diabetes.

Process Chemistry: Late-Stage Diversification via Amidation or Esterification

With a predicted pKa of 4.38 ± 0.40 , the carboxylic acid is selectively ionizable under mildly basic conditions (pH 6–8), enabling efficient aqueous extraction during workup. The acid handle can be directly converted to amides, esters, or acyl hydrazides without protection/deprotection sequences, making it an attractive intermediate for late-stage diversification in lead optimization campaigns.

Analytical Reference Standard and Quality Control for ACC-Targeted Drug Discovery Programs

The compound's molecular weight of 222.24 g/mol (C₁₂H₁₄O₄) is unambiguously distinguished from the non-methylated analog (194.18 g/mol) and the 7-carbaldehyde analog (206.24 g/mol) by LC-MS [2]. This analytical specificity makes it suitable as a reference standard for identity and purity testing in GLP-grade synthesis batches supporting preclinical ACC inhibitor development.

Computational Chemistry and QSAR Model Building for Benzodioxepine-Derived ACC Inhibitors

The gem-dimethyl substitution introduces quantifiable steric and electronic perturbations relative to the non-methylated parent scaffold. The molecular weight difference (+28.06 g/mol), predicted pKa shift, and estimated lipophilicity reduction (XLogP3 ~1.3–1.6 vs. 2.1 for the aldehyde analog) provide discrete parameter inputs for QSAR model refinement, enabling structure-based design of next-generation ACC inhibitors [2][3].

Quote Request

Request a Quote for 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.